CB2 Receptor Binding Selectivity: 5(6)-EpETrE-EA vs. Anandamide (Direct Head-to-Head Comparison)
In a direct competition binding assay using membranes from CHO cells expressing recombinant human CB1 or CB2 receptors and radiolabeled CP-55940 as the displacing ligand, 5(6)-EpETrE-EA exhibited a Ki of 8.9 nM for CB2 and 11.4 μM for CB1, yielding a CB1/CB2 selectivity ratio of approximately 1,280-fold favoring CB2 [1]. Under identical assay conditions, anandamide displayed a Ki of 155 nM for CB1 and 3.2 μM for CB2, representing a selectivity ratio of approximately 0.05 (i.e., ~20-fold selectivity for CB1 over CB2) [1]. This represents a >25,000-fold reversal in receptor selectivity upon epoxidation at the 5,6-position.
| Evidence Dimension | Cannabinoid receptor binding affinity (Ki) and selectivity |
|---|---|
| Target Compound Data | 5(6)-EpETrE-EA: Ki(CB2) = 8.9 nM; Ki(CB1) = 11.4 μM; CB1/CB2 selectivity ratio = 1,280 |
| Comparator Or Baseline | Anandamide (AEA): Ki(CB1) = 155 nM; Ki(CB2) = 3.2 μM; CB1/CB2 selectivity ratio ≈ 0.05 |
| Quantified Difference | >1,200-fold selectivity for CB2 vs. ~20-fold selectivity for CB1 (anandamide); ~25,000-fold relative shift in selectivity preference |
| Conditions | Competition binding assay; CHO cell membranes expressing recombinant human CB1 or CB2; radioligand: [³H]CP-55940 at Kd concentrations (5 nM for CB1, 1.4 nM for CB2); 30°C, 1 h incubation |
Why This Matters
For CB2-targeted research programs (neuroinflammation, immunomodulation, microglial biology), 5(6)-EpETrE-EA provides a >1,000-fold discrimination between CB2 and CB1, eliminating confounding CB1-mediated psychoactive effects that would be unavoidable with anandamide at comparable CB2 occupancy.
- [1] Snider NT, Nast JA, Tesmer LA, Hollenberg PF. A Cytochrome P450-Derived Epoxygenated Metabolite of Anandamide Is a Potent Cannabinoid Receptor 2-Selective Agonist. Molecular Pharmacology. 2009;75(4):965-972. doi:10.1124/mol.108.053439 View Source
